
5-Bromoquinoline-2-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoquinoline-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C10H6BrNO2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride typically involves the bromination of quinoline-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of 5-Bromoquinoline-2-carboxylic acid hydrochloride may involve large-scale bromination processes. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Bromoquinoline-2-carboxylic acid hydrochloride can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromoquinoline-2-carboxylic acid hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of new materials and catalysts.
Biology: The compound is used in biological studies to investigate the interactions of quinoline derivatives with biological targets. It serves as a probe in biochemical assays.
Medicine: In medicinal chemistry, 5-Bromoquinoline-2-carboxylic acid hydrochloride is explored for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases.
Industry: The compound finds applications in the development of dyes, pigments, and other industrial chemicals. It is also used in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromoquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-carboxylic acid: A precursor in the synthesis of 5-Bromoquinoline-2-carboxylic acid hydrochloride.
5-Chloroquinoline-2-carboxylic acid: A similar compound with a chlorine atom instead of bromine.
8-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Uniqueness: 5-Bromoquinoline-2-carboxylic acid hydrochloride is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H7BrClNO2 |
|---|---|
Molekulargewicht |
288.52 g/mol |
IUPAC-Name |
5-bromoquinoline-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H6BrNO2.ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;/h1-5H,(H,13,14);1H |
InChI-Schlüssel |
CLMNQDGVAQHOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


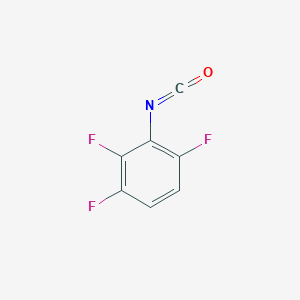
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
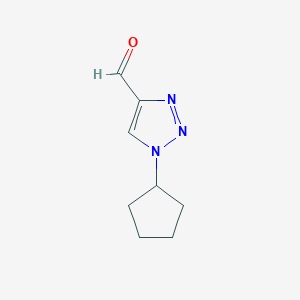
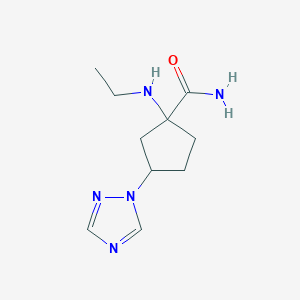
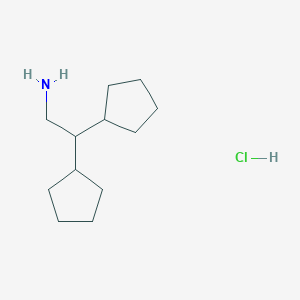
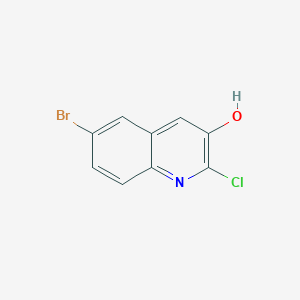
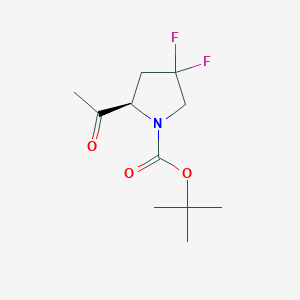


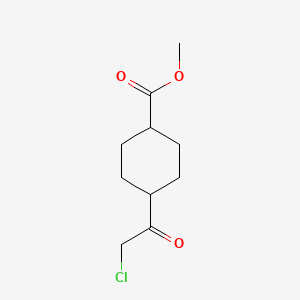

![(1R,3S,5S)-3-benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13564942.png)

![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)
